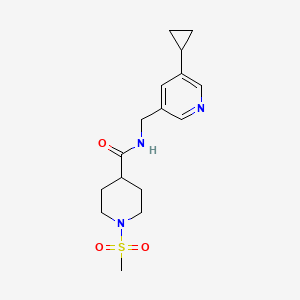

N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a methylsulfonyl group at the 1-position and a (5-cyclopropylpyridin-3-yl)methyl moiety at the N-terminus. Its molecular formula is C₁₅H₂₁N₃O₃S, with a molecular weight of 323.07 g/mol. The compound’s design integrates structural motifs known to influence pharmacokinetic properties, such as metabolic stability (via the cyclopropyl group) and solubility (via the methylsulfonyl group) . While its exact therapeutic application remains under investigation, structural analogs of piperidine-4-carboxamides have demonstrated antiviral activity, particularly against SARS-CoV-2 proteases .

Properties

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-23(21,22)19-6-4-14(5-7-19)16(20)18-10-12-8-15(11-17-9-12)13-2-3-13/h8-9,11,13-14H,2-7,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOORCYFIDHVLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Pyridine Ring: The cyclopropyl group is introduced to the pyridine ring through a cyclization reaction.

Attachment of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the pyridine ring via a nucleophilic substitution reaction.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction, often using reagents like methylsulfonyl chloride.

Final Coupling: The carboxamide group is introduced in the final step, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and piperidine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield a fully saturated piperidine ring.

Scientific Research Applications

NMDA Receptor Modulation

One of the primary applications of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is its role as a ligand for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. The NMDA receptor is crucial in synaptic plasticity and memory function, and its dysregulation is implicated in neurodegenerative diseases such as Alzheimer's disease.

Case Study: PET Ligand Development

A study focused on developing a positron emission tomography (PET) ligand using a similar compound demonstrated that it could effectively bind to the NR2B subunit in rodent models. The compound was radiolabeled with carbon-11, yielding a high radiochemical purity (>99%) and specific activity (78±10 GBq/μmol). This highlights the potential of related compounds in imaging and studying NMDA receptor dynamics in vivo, which could lead to better understanding and treatment strategies for neurodegenerative conditions .

Inhibition of Tumor Growth

Recent research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. These compounds have been shown to inhibit specific pathways involved in tumor growth.

Case Study: EEDi-5285

In a study investigating embryonic ectoderm development (EED) inhibitors, a related compound known as EEDi-5285 was identified as exceptionally potent against cancer cell lines. This compound demonstrated efficacy in inhibiting tumor growth by targeting critical signaling pathways involved in cancer progression .

Comparative Data on Related Compounds

The following table summarizes key structural features and biological activities of this compound and related compounds:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide with key analogs:

Structural and Functional Comparisons

Key Differentiators

- Substituent Effects :

- The cyclopropylpyridinyl group in the target compound likely balances lipophilicity and metabolic stability compared to bulkier groups (e.g., naphthyl in ) .

- The methylsulfonyl group may confer better aqueous solubility than the methoxy or fluorobenzyl groups in analogs, though it could reduce cell permeability .

- Synthetic Feasibility :

- The target compound’s synthesis may leverage Boc-protected piperidine intermediates, as described in , ensuring scalability .

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Its structure includes a piperidine ring, which is known for various pharmacological properties, including enzyme inhibition and antibacterial activity.

Chemical Structure and Properties

- Molecular Formula : C_{14}H_{18}N_{2}O_{3}S

- Molecular Weight : 298.37 g/mol

- CAS Number : Not specified in the search results.

The compound features a cyclopropyl group attached to a pyridine, along with a methylsulfonyl moiety and a carboxamide functional group, which contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. In particular, research focusing on 1,4,4-trisubstituted piperidines has shown modest inhibition of the SARS-CoV-2 main protease (M pro), suggesting that this class of compounds may serve as potential antiviral agents against coronaviruses .

Antibacterial Activity

The antibacterial properties of piperidine derivatives have been well-documented. Compounds containing piperidine rings have demonstrated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. For instance, studies reported that certain synthesized piperidine derivatives exhibited moderate to strong antibacterial effects, with some compounds showing IC50 values as low as 2.14 µM against urease, an important target in bacterial infection .

Enzyme Inhibition

This compound may also function as an enzyme inhibitor. Research indicates that piperidine derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Study 1: Antiviral Efficacy

A study published in August 2022 evaluated several piperidine derivatives for their ability to inhibit SARS-CoV-2 proteases. The findings suggested that while the inhibitory activity was modest, these compounds could be optimized further for enhanced efficacy against viral targets .

Study 2: Antibacterial Screening

In another investigation, a series of piperidine-based compounds were synthesized and tested against multiple bacterial strains. The results demonstrated that several derivatives had strong inhibitory effects on urease and moderate antibacterial activity against E. coli and Staphylococcus aureus. The study highlighted the potential of these compounds in treating bacterial infections .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.